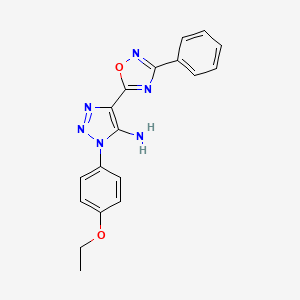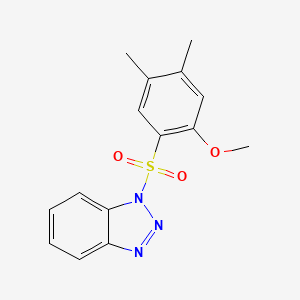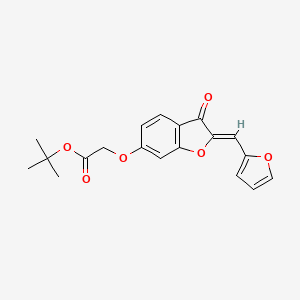
1-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a chemical compound that has gained significant attention in scientific research. This compound is a triazole derivative that has been synthesized using various methods. The compound has shown potential in various scientific fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine varies depending on its application. In the case of anti-cancer activity, the compound has been shown to induce apoptosis in cancer cells. In the case of anti-inflammatory activity, the compound has been shown to inhibit the production of inflammatory cytokines. In the case of fluorescent probe activity, the compound has been shown to bind to DNA and fluoresce upon excitation. In the case of DNA intercalator activity, the compound has been shown to intercalate between DNA base pairs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine vary depending on its application. In the case of anti-cancer activity, the compound has been shown to inhibit cancer cell growth and induce apoptosis. In the case of anti-inflammatory activity, the compound has been shown to reduce inflammation. In the case of fluorescent probe activity, the compound has been shown to bind to DNA and fluoresce upon excitation. In the case of DNA intercalator activity, the compound has been shown to intercalate between DNA base pairs and inhibit DNA replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine in lab experiments include its potential as an anti-cancer agent, anti-inflammatory agent, fluorescent probe, and DNA intercalator. The limitations of using the compound in lab experiments include its potential toxicity and limited solubility.
Direcciones Futuras
For 1-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine include further studies on its potential as an anti-cancer agent, anti-inflammatory agent, fluorescent probe, and DNA intercalator. The compound could also be studied for its potential as a drug delivery agent. Additionally, the synthesis of new derivatives of the compound could be explored to improve its solubility and reduce its toxicity.
Métodos De Síntesis
1-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can be synthesized using various methods. One of the most commonly used methods is the click reaction. The click reaction involves the reaction of an azide and an alkyne to form a triazole ring. In the case of 1-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, an ethoxyphenyl azide and a 3-phenyl-1,2,4-oxadiazol-5-yl alkyne are reacted to form the triazole compound.
Aplicaciones Científicas De Investigación
1-(4-ethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has shown potential in various scientific fields. In medicinal chemistry, the compound has been studied for its potential as an anti-cancer agent. The compound has also been studied for its potential as an anti-inflammatory agent. In biochemistry, the compound has been studied for its potential as a fluorescent probe. The compound has also been studied for its potential as a DNA intercalator. In pharmaceuticals, the compound has been studied for its potential as a drug delivery agent.
Propiedades
IUPAC Name |
3-(4-ethoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-2-25-14-10-8-13(9-11-14)24-16(19)15(21-23-24)18-20-17(22-26-18)12-6-4-3-5-7-12/h3-11H,2,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOYBSYBCKDBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Aminocyclohexyl)amino]-N-methylacetamide;dihydrochloride](/img/structure/B2945834.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2945837.png)




![5-(4-Fluorobenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2945846.png)
![3,5-dimethyl-4-[2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-1H-pyrazole](/img/structure/B2945849.png)

![6-[(3-methoxyphenyl)methyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2945854.png)
![N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide](/img/structure/B2945855.png)
